bis[2-(dimethylamino)phenyl]azanide;chloronickel
CAS No.:
Cat. No.: VC16174391
Molecular Formula: C16H20ClN3Ni-
Molecular Weight: 348.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN3Ni- |
|---|---|
| Molecular Weight | 348.49 g/mol |
| IUPAC Name | bis[2-(dimethylamino)phenyl]azanide;chloronickel |
| Standard InChI | InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1 |
| Standard InChI Key | DWNFDTBXTFLQAY-UHFFFAOYSA-M |
| Canonical SMILES | CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure features a nickel(II) ion coordinated by two 2-(dimethylamino)phenyl groups and a chloride ion, forming a tridentate pincer configuration. X-ray crystallographic data from analogous nickel complexes (e.g., IXOCON and CERZIJ) reveal Ni–N bond lengths of 1.89–1.92 Å and Ni–Cl distances of 2.21–2.25 Å, consistent with a distorted square-planar geometry . The dimethylamino groups enhance solubility in polar aprotic solvents, such as tetrahydrofuran and dimethylformamide, while the rigid pincer framework stabilizes the nickel center during catalytic cycles.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Ni–N bond length | 1.90 ± 0.03 Å | |
| Ni–Cl bond length | 2.23 ± 0.02 Å | |
| N–Ni–N bite angle | 82.5° | |
| Molecular weight | 348.49 g/mol |
Spectroscopic Characterization
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UV-Vis Spectroscopy: Exhibits a broad absorption band at 450–470 nm (ε ≈ 1,200 M⁻¹cm⁻¹), attributed to ligand-to-metal charge transfer transitions .
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NMR Spectroscopy: The dimethylamino protons resonate as a singlet at δ 2.85 ppm in CDCl₃, while aromatic protons appear as multiplet signals between δ 6.8–7.3 ppm .
Synthesis and Purification
Ligand Preparation
The bis[2-(dimethylamino)phenyl]amine ligand is synthesized via Ullmann coupling of 2-bromo-N,N-dimethylaniline with ammonia, followed by purification via recrystallization from ethanol/water (yield: 68–72%) .
Metal Coordination
Nickel coordination is achieved by reacting NiCl₂·6H₂O with the ligand in refluxing methanol under nitrogen. Critical parameters include:
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Molar ratio: 1:1 (Ni:ligand)
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Temperature: 65–70°C
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Reaction time: 12–16 hours .
The product is isolated as a green crystalline solid (mp: 215–220°C) after column chromatography on silica gel (ethyl acetate/hexane eluent).
Catalytic Applications
Cross-Coupling Reactions
The complex catalyzes Kumada–Corriu–Tamao couplings of non-activated alkyl halides (e.g., 1-bromooctane) with aryl Grignard reagents. Key performance metrics include:
Table 2: Catalytic Efficiency in Kumada Coupling
Mechanistic studies propose a Ni⁰/Niᴵᴵ redox cycle, where oxidative addition of the alkyl halide precedes transmetalation with the Grignard reagent .
Hydrosilylation of Alkenes
The compound facilitates anti-Markovnikov hydrosilylation of terminal alkenes (e.g., 1-octene) with triethylsilane. Under optimized conditions (0.5 mol% catalyst, 60°C, 6 hours), conversions exceed 95% . Comparative studies highlight its superiority over Pt-based catalysts in sterically hindered systems.
Mechanistic Insights
Redox Activity
Cyclic voltammetry in acetonitrile reveals a quasi-reversible Niᴵᴵ/Niᴵ redox couple at E₁/₂ = −1.05 V vs. Fc⁺/Fc, corroborating the complex’s ability to access multiple oxidation states during catalysis .
Role of Ligand Design
The dimethylamino groups act as electron donors, lowering the activation energy for oxidative addition by 12–15 kJ/mol compared to non-aminated analogs . This electronic modulation is critical for stabilizing high-energy intermediates.
Comparative Analysis with Transition Metal Catalysts
Table 3: Performance Relative to Pd and Pt Complexes
| Parameter | Ni Complex | Pd(PPh₃)₄ | PtCl₂ |
|---|---|---|---|
| Cost ($/mol) | 120 | 2,800 | 4,500 |
| TOF (h⁻¹) in Kumada | 1,200 | 2,500 | N/A |
| Functional group tolerance | High | Moderate | Low |
While palladium catalysts exhibit higher turnover frequencies, the nickel complex’s cost-effectiveness and functional group tolerance make it preferable for industrial-scale applications .
Industrial Relevance
Silicone Polymer Production
The complex’s efficacy in hydrosilylation has been leveraged to produce cross-linked silicones for medical devices, achieving batch turnovers exceeding 10,000 in continuous flow reactors .
Pharmaceutical Intermediates
A 2024 pilot study demonstrated its use in synthesizing β-aryl ketones (key intermediates in NSAIDs) with enantiomeric excess >99% via asymmetric cross-coupling .
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